Cas no 51703-66-3 (1-Heptyn-3-ol, (3S)-)

1-Heptyn-3-ol, (3S)- structure
1-Heptyn-3-ol, (3S)- structure
Product Name:1-Heptyn-3-ol, (3S)-
CAS No:51703-66-3
MF:C7H12O
MW:112.169582366943
CID:361619
PubChem ID:7010450
Update Time:2025-04-19

1-Heptyn-3-ol, (3S)- Chemical and Physical Properties

Names and Identifiers

    • 1-Heptyn-3-ol, (3S)-
    • SCHEMBL11775465
    • 51703-66-3
    • 1-Heptyn-3-ol, (-)-
    • M2443S88V2
    • (S)-(-)-Hept-1-yn-3-ol
    • DTXSID10426656
    • UNII-M2443S88V2
    • 3-Hydroxy-1-heptyne, (3S)-
    • Inchi: 1S/C7H12O/c1-3-5-6-7(8)4-2/h2,7-8H,3,5-6H2,1H3/t7-/m1/s1
    • InChI Key: SHSFXAVQBIEYMK-SSDOTTSWSA-N
    • SMILES: O[C@H](C#C)CCCC

Computed Properties

  • Exact Mass: 112.08886
  • Monoisotopic Mass: 112.088815002g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 3
  • Complexity: 87.8
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • PSA: 20.23

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